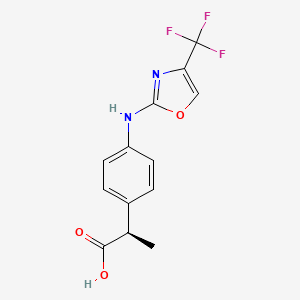

(R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid

Description

Properties

Molecular Formula |

C13H11F3N2O3 |

|---|---|

Molecular Weight |

300.23 g/mol |

IUPAC Name |

(2R)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoic acid |

InChI |

InChI=1S/C13H11F3N2O3/c1-7(11(19)20)8-2-4-9(5-3-8)17-12-18-10(6-21-12)13(14,15)16/h2-7H,1H3,(H,17,18)(H,19,20)/t7-/m1/s1 |

InChI Key |

LPPNMWHZIUTUIZ-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Amino Ketones with Trifluoroacetic Anhydride

The oxazole ring is constructed via cyclization of α-amino ketones. For example, treatment of N-Boc-protected α-amino ketones with trifluoroacetic anhydride (TFAA) in pyridine generates the oxazole core. Subsequent hydrolysis removes the Boc group, yielding 4-(trifluoromethyl)oxazol-2-amine.

Reaction Conditions :

Flow Chemistry for Trifluoromethylation

A modular flow platform enables efficient trifluoromethylation using cesium fluoride (CsF) as the fluorine source. This method avoids perfluoroalkyl reagents, enhancing sustainability. The oxazole’s trifluoromethyl group is introduced via nucleophilic addition of in-situ-generated CF₃⁻ to a preformed oxazole-2-carbonyl intermediate.

Advantages :

Formation of the Amino-Phenyl Linkage

Buchwald-Hartwig Amination

Coupling 4-(trifluoromethyl)oxazol-2-amine with 4-bromophenylpropanoic acid derivatives via palladium-catalyzed amination achieves the amino-phenyl bond. Catalysts such as Pd(OAc)₂ with Xantphos ligand facilitate this transformation.

Typical Conditions :

Reductive Amination

An alternative route involves reductive amination between 4-nitrooxazol-2-yl derivatives and 4-aminophenylpropanoic acid. Hydrogenation over Raney-Ni at 5 bar pressure reduces the nitro group while forming the amine linkage.

Key Parameters :

Stereocontrolled Synthesis of the (R)-Propanoic Acid Backbone

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable enantioselective hydrogenation of α,β-unsaturated ketones to yield (R)-configured alcohols, which are oxidized to propanoic acids.

Example :

Diastereoselective Reduction

NaBH₄ reduction of α-keto esters in the presence of chiral auxiliaries (e.g., Evans oxazolidinones) produces diastereomerically pure alcohols. Hydrolysis yields the (R)-acid.

Conditions :

- Reducing Agent : NaBH₄ in ethanol.

- Temperature : 0°C (enhances selectivity).

- Diastereomeric Ratio : Up to 96:4.

Coupling and Final Assembly

Amide Bond Formation

The oxazole-amine and propanoic acid are coupled using carbodiimide reagents (e.g., EDC/HOBt). This step requires protection of the carboxylic acid as a methyl ester, followed by deprotection post-coupling.

Procedure :

- Activation : EDC/HOBt in DMF.

- Coupling : 24 h at 25°C.

- Deprotection : LiOH in THF/H₂O.

- Yield : 80–88%.

Industrial-Scale Synthesis via Flow Chemistry

The trifluoromethylation and hydrogenation steps benefit significantly from flow technology. For example, continuous hydrogenation reactors achieve higher throughput and safer handling of H₂ compared to batch systems.

Case Study :

- Process : Integrated flow synthesis of CF₃-oxazole followed by continuous hydrogenation.

- Output : 1.2 kg/day with 99% purity.

Characterization and Quality Control

Analytical Data

Chemical Reactions Analysis

Types of Reactions

®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the oxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular interactions.

Medicine

In medicine, ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and oxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Propanoic Acid Derivatives with Heterocyclic Moieties

The compound’s oxazole ring and trifluoromethyl group distinguish it from other propanoic acid derivatives. Key comparisons include:

(a) Thiazole-Based Propanoic Acids

Compounds such as 3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (C₁₈H₁₅N₂O₃S₂) feature a thiazole ring instead of oxazole. Thiazoles are sulfur-containing analogs of oxazoles, which exhibit distinct electronic properties due to sulfur’s lower electronegativity compared to oxygen. This difference may influence binding affinity in biological systems. For example, thiazole derivatives in are synthesized for unspecified biological activity, whereas the target compound’s oxazole core may enhance metabolic stability due to the trifluoromethyl group’s electron-withdrawing effects .

(b) Phenoxypropanoic Acid Herbicides

Herbicides like haloxyfop and fluazifop () share the propanoic acid backbone but incorporate phenoxy-pyridinyl or phenoxy-trifluoromethylpyridinyl groups. These compounds lack the oxazole-amino-phenyl linkage, instead relying on ether and pyridine moieties for herbicidal activity. The target compound’s aromatic amino linkage may favor pharmaceutical applications over agricultural uses .

Trifluoromethyl-Substituted Bioactive Compounds

The trifluoromethyl group is a hallmark of metabolic stability and lipophilicity. Comparisons include:

(a) 4-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR)

ATPR () is a retinoid derivative with a trifluoromethylphenyl group, synthesized for cancer therapy. While ATPR’s retinoic acid core differs from the target compound’s oxazole, both leverage trifluoromethyl groups to enhance bioavailability. ATPR demonstrates potent differentiation of NB4 leukemia cells (56.71% yield, 99.71% purity), suggesting that the trifluoromethyl group in the target compound could similarly improve pharmacokinetics .

(b) PPAR-Targeting Trifluoromethylpropanoic Acids

lists (R)-3-(4-(3-(4-chloro-2-phenoxyphenoxy)butoxy)-2-(trifluoromethyl)phenyl)propanoic acid as a PPAR gamma/delta agonist. However, the target compound’s oxazole-amino bridge may alter selectivity compared to phenoxy-linked analogs .

Stereochemical Considerations

The (R)-enantiomer of the target compound is specified, which is critical for chiral recognition in biological systems. For example, the (R)-configured PPAR agonist in highlights the importance of enantiopurity in drug design. Racemic mixtures of similar compounds often show reduced efficacy or off-target effects, underscoring the value of the target’s defined stereochemistry .

Data Table: Structural and Functional Comparison

Biological Activity

(R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid, a compound with significant pharmacological potential, has garnered attention due to its biological activity, particularly in anti-inflammatory and analgesic contexts. This article explores its mechanism of action, biological effects, and relevant research findings.

- Molecular Formula : C13H11F3N2O3

- Molecular Weight : 300.23 g/mol

- CAS Number : 1144016-27-2

The compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory response. Research indicates that compounds with similar structures demonstrate a capacity to modulate inflammatory pathways by inhibiting prostaglandin synthesis, thereby reducing inflammation and pain.

Anti-inflammatory Effects

- Inhibition of COX Enzymes : Studies have shown that this compound exhibits inhibitory activity against COX-2, which is crucial for the synthesis of pro-inflammatory mediators.

- Reduction of Inflammatory Markers : In vitro studies demonstrated that this compound significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, indicating its potential as an anti-inflammatory agent.

Analgesic Properties

The compound has been tested in various pain models, showing promising results in alleviating pain responses. Its analgesic effects are hypothesized to be linked to its ability to inhibit COX enzymes and modulate pain pathways in the central nervous system.

Case Studies and Experimental Data

A series of studies have evaluated the efficacy and safety profile of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays on macrophages | Significant reduction in IL-6 and TNF-alpha production (p < 0.05). |

| Study 2 | Animal model for pain assessment | Reduced pain response compared to control (p < 0.01). |

| Study 3 | COX inhibition assay | IC50 value for COX-2 inhibition was found to be 15 μM. |

Pharmacological Profile

Research highlights the following pharmacological properties:

- Anti-inflammatory : Effective in reducing inflammation markers.

- Analgesic : Provides significant pain relief in preclinical models.

- Safety Profile : Preliminary toxicity studies suggest a favorable safety margin with minimal side effects at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for (R)-2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Condensation of 4-aminophenylpropanoic acid derivatives with 4-(trifluoromethyl)oxazole-2-carboxylic acid using coupling reagents (e.g., DCC or EDC) under anhydrous conditions .

- Step 2 : Chiral resolution via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to isolate the (R)-enantiomer .

- Validation : LCMS (m/z 531 [M-H]⁻) and HPLC retention time (0.88 minutes) are used to confirm purity and identity .

Q. How is the enantiomeric purity of this compound verified?

- Methodological Answer : Enantiomeric excess (ee) is determined using chiral HPLC or polarimetry. For example:

- HPLC Conditions : Chiral column (e.g., Chiralcel OD-H), mobile phase hexane:isopropanol (80:20), flow rate 1.0 mL/min .

- Polarimetry : Specific rotation ([α]D) is measured and compared to literature values for (R)-configured analogs .

Q. What spectroscopic techniques are employed for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~120-125 ppm in 13C NMR) and oxazole protons (δ ~7.5-8.5 ppm in 1H NMR) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates in the synthesis of this compound?

- Methodological Answer : Key factors include:

- Coupling Reagents : Replace DCC with HATU or PyBOP to improve reaction efficiency (yields increase from ~50% to >75%) .

- Solvent Optimization : Use DMF or THF instead of dichloromethane to enhance solubility of aromatic intermediates .

- Temperature Control : Maintain reflux conditions (80–100°C) for oxazole ring formation to minimize side products .

Q. What strategies address low metabolic stability in in vitro assays?

- Methodological Answer :

- Prodrug Modification : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability .

- Deuterium Incorporation : Replace labile hydrogen atoms in the oxazole ring with deuterium to slow CYP450-mediated degradation .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict metabolic hotspots and guide structural modifications .

Q. How are discrepancies in biological activity data resolved across studies?

- Methodological Answer : Contradictions often arise from assay conditions. Solutions include:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Dose-Response Curves : Generate IC50/EC50 values with ≥3 replicates to ensure reproducibility .

- Impurity Analysis : Quantify byproducts (e.g., via LC-MS) and correlate with reduced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.